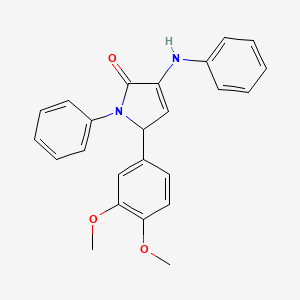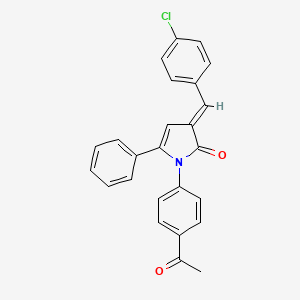![molecular formula C23H23NO5S B11652101 4-(Hexyloxy)phenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B11652101.png)
4-(Hexyloxy)phenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-oxo-1,2-dihidrobenzo[cd]indol-6-sulfonato de 4-(hexiloxi)fenilo es un complejo compuesto orgánico conocido por su estructura química única y sus potenciales aplicaciones en diversos campos científicos. Este compuesto presenta un grupo fenilo sustituido con una cadena hexiloxi y un grupo sulfonato unido a un núcleo dihidrobenzoindol. Su estructura distintiva le permite participar en una variedad de reacciones químicas, lo que lo hace valioso en la investigación y aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-oxo-1,2-dihidrobenzo[cd]indol-6-sulfonato de 4-(hexiloxi)fenilo generalmente implica varios pasos:
Formación del núcleo dihidrobenzoindol: Este paso a menudo comienza con la ciclización de precursores adecuados en condiciones ácidas o básicas para formar la estructura indol.
Introducción del grupo sulfonato: La sulfonación generalmente se logra haciendo reaccionar el derivado de indol con agentes sulfonantes como el trióxido de azufre o el ácido clorosulfónico.
Unión del grupo hexiloxifenilo: Este paso implica la eterificación del grupo fenilo con hexanol en presencia de un ácido o base fuerte para formar el enlace hexiloxi.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar:
Procesamiento por lotes: Utilizando grandes reactores donde cada paso se lleva a cabo secuencialmente.
Síntesis de flujo continuo: Utilizando reactores continuos para optimizar el proceso de síntesis, mejorando la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-oxo-1,2-dihidrobenzo[cd]indol-6-sulfonato de 4-(hexiloxi)fenilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes como el permanganato de potasio o el trióxido de cromo, lo que podría conducir a la formación de quinonas u otros derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador, como paladio sobre carbono, para reducir el anillo indol.
Sustitución: Las reacciones de sustitución nucleófila o electrófila pueden ocurrir en los anillos fenilo o indol, dependiendo de los reactivos y las condiciones utilizadas.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Gas hidrógeno con paladio sobre carbono, borohidruro de sodio.
Reactivos de sustitución: Halógenos, agentes alquilantes y nucleófilos como aminas o tioles.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir quinonas, mientras que la reducción podría producir derivados dihidro.
Aplicaciones Científicas De Investigación
El 2-oxo-1,2-dihidrobenzo[cd]indol-6-sulfonato de 4-(hexiloxi)fenilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: Se investiga por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus posibles efectos terapéuticos, particularmente en el desarrollo de fármacos.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo por el cual el 2-oxo-1,2-dihidrobenzo[cd]indol-6-sulfonato de 4-(hexiloxi)fenilo ejerce sus efectos implica interacciones con dianas moleculares específicas. Estas dianas pueden incluir enzimas, receptores u otras proteínas, lo que lleva a la modulación de las vías biológicas. Las vías y dianas exactas pueden variar dependiendo de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
2-oxo-1,2-dihidrobenzo[cd]indol-6,8-disulfonato de 4-(hexiloxi)fenilo: Estructura similar pero con un grupo sulfonato adicional, lo que podría alterar sus propiedades químicas y aplicaciones.
2-oxo-1,2-dihidrobenzo[cd]indol-6-sulfonato de 4-(metoxifenilo): Un grupo metoxilo en lugar de un grupo hexiloxi, lo que puede afectar su reactividad y actividad biológica.
Singularidad
El 2-oxo-1,2-dihidrobenzo[cd]indol-6-sulfonato de 4-(hexiloxi)fenilo es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su cadena hexiloxi proporciona características hidrófobas, mientras que el grupo sulfonato mejora la solubilidad en entornos acuosos, lo que lo hace versátil para diversas aplicaciones.
Esta descripción detallada proporciona una comprensión integral del 2-oxo-1,2-dihidrobenzo[cd]indol-6-sulfonato de 4-(hexiloxi)fenilo, cubriendo su síntesis, reacciones, aplicaciones y comparaciones con compuestos similares.
Propiedades
Fórmula molecular |
C23H23NO5S |
|---|---|
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
(4-hexoxyphenyl) 2-oxo-1H-benzo[cd]indole-6-sulfonate |
InChI |
InChI=1S/C23H23NO5S/c1-2-3-4-5-15-28-16-9-11-17(12-10-16)29-30(26,27)21-14-13-20-22-18(21)7-6-8-19(22)23(25)24-20/h6-14H,2-5,15H2,1H3,(H,24,25) |
Clave InChI |
UQTNCKUZIPQKGC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)OS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1,3-benzothiazol-2-yl)-5-propyl-4-[(E)-(propylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11652024.png)

![(6Z)-6-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652038.png)
![7-[(3-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one](/img/structure/B11652040.png)
![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B11652049.png)
![Ethyl 6-ethyl-2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652061.png)
![Methyl 3-{[2-(2-chlorophenyl)quinazolin-4-yl]amino}benzoate](/img/structure/B11652065.png)
![4-[(2-{(E)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11652067.png)
![2-(3-Chloro-phenoxy)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B11652068.png)

![2-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11652078.png)
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-chlorophenyl)sulfonyl]-3-nitrobenzamide](/img/structure/B11652084.png)

